molecular formula C7H20Cl2N2O B6188331 [2-(aminomethyl)-4-methoxybutyl](methyl)amine dihydrochloride CAS No. 2639432-43-0

[2-(aminomethyl)-4-methoxybutyl](methyl)amine dihydrochloride

Cat. No.: B6188331
CAS No.: 2639432-43-0
M. Wt: 219.2
InChI Key:
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Description

2-(aminomethyl)-4-methoxybutylamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group, a methoxy group, and a butyl chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4-methoxybutylamine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-methoxybutylamine with formaldehyde and methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of 2-(aminomethyl)-4-methoxybutylamine dihydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4-methoxybutylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in an alcoholic medium at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-(aminomethyl)-4-methoxybutylamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-methoxybutylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes such as metabolism, cell growth, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

Compared to similar compounds, 2-(aminomethyl)-4-methoxybutylamine dihydrochloride is unique due to its specific structural features, such as the presence of both aminomethyl and methoxy groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2639432-43-0

Molecular Formula

C7H20Cl2N2O

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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